molecular formula C18H24N2O4 B10970769 5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

Cat. No.: B10970769
M. Wt: 332.4 g/mol
InChI Key: JYBPQNZOUSUJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a complex organic compound with the molecular formula C18H24N2O4.

Preparation Methods

The synthesis of 5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid involves several steps. One common synthetic route includes the reaction of 4-acetylphenylpiperazine with 3-methyl-5-oxopentanoic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Chemical Reactions Analysis

5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological receptors, particularly dopamine receptors.

    Medicine: It has potential therapeutic applications in treating neurological disorders due to its affinity for dopamine receptors.

    Industry: The compound is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid involves its binding to dopamine receptors in the brain. This binding modulates the activity of these receptors, influencing neurotransmitter release and uptake. The compound’s effects on dopamine receptors make it a potential candidate for treating conditions like substance use disorder .

Comparison with Similar Compounds

5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid can be compared to other similar compounds, such as:

This compound’s unique structure and receptor affinity distinguish it from these similar compounds, making it a valuable subject of study in medicinal chemistry.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

5-[4-(4-acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C18H24N2O4/c1-13(12-18(23)24)11-17(22)20-9-7-19(8-10-20)16-5-3-15(4-6-16)14(2)21/h3-6,13H,7-12H2,1-2H3,(H,23,24)

InChI Key

JYBPQNZOUSUJOB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.